molecular formula C15H22N2O3 B2915253 N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide CAS No. 318498-13-4

N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide

Cat. No. B2915253
CAS RN: 318498-13-4
M. Wt: 278.352
InChI Key: FYGSVEYUXWGYDY-UHFFFAOYSA-N
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Description

N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain. DMCM has been used in various scientific research applications to understand the mechanism of action of GABAA receptors and their role in various physiological and pathological processes.

Scientific Research Applications

Chemical Synthesis and Applications

Synthesis Techniques

Research has explored efficient synthesis methods for N-Methoxy-N-methylamides, which are crucial intermediates in organic synthesis. For example, an efficient synthesis from carboxylic acids using N-Methoxy-N-methylcarbamoyl chloride has been developed, highlighting the utility of these compounds in generating carbonyl functional groups through stable metal-chelated intermediates (Lee & Park, 2002).

Polymerization Initiators

N,N'-dimethyldiazenecarboxamide has been used as an initiator for the emulsion polymerization of methyl methacrylate, achieving high conversion rates and producing particles with specific diameters and low polydispersity (Lee, Mackay, & Rudin, 1991).

Electrochromic Materials

Research into aromatic polyamides containing triphenylamine moieties has led to the synthesis of highly stable anodic electrochromic materials. These materials exhibit good solubility and thermal stability, underscoring the potential of meticulously designed chemical compounds in advanced material applications (Liou & Chang, 2008).

Insecticide Development

Flubendiamide, a compound with a unique structure including sulfonylalkyl and iodine substituents, shows exceptional insecticidal activity against lepidopterous pests. This highlights the role of chemical synthesis in developing novel agents for pest management (Tohnishi et al., 2005).

Medicinal Chemistry

The modification of metoclopramide has led to the creation of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which exhibit gastrointestinal prokinetic and antiemetic activities. This underscores the importance of structural modification in drug discovery for enhancing pharmacological profiles (Sakaguchi et al., 1992).

properties

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)12(14(19)16-4)17-13(18)10-7-6-8-11(9-10)20-5/h6-9,12H,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGSVEYUXWGYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide

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